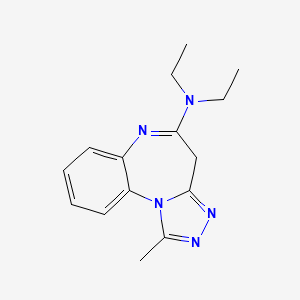

N,N-Diethyl-1-methyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine

Description

La N,N-Diéthyl-1-méthyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazépin-5-amine est un composé hétérocyclique appartenant à la classe des triazolobenzodiazépines. Ce composé se caractérise par sa structure unique, qui combine un cycle triazole avec un noyau benzodiazépine. Il a suscité un intérêt considérable dans les domaines de la chimie médicinale et de la pharmacologie en raison de ses applications thérapeutiques potentielles.

Propriétés

Numéro CAS |

133118-24-8 |

|---|---|

Formule moléculaire |

C15H19N5 |

Poids moléculaire |

269.34 g/mol |

Nom IUPAC |

N,N-diethyl-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-amine |

InChI |

InChI=1S/C15H19N5/c1-4-19(5-2)14-10-15-18-17-11(3)20(15)13-9-7-6-8-12(13)16-14/h6-9H,4-5,10H2,1-3H3 |

Clé InChI |

OKQSWAGCGMUDII-UHFFFAOYSA-N |

SMILES canonique |

CCN(CC)C1=NC2=CC=CC=C2N3C(=NN=C3C1)C |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la N,N-Diéthyl-1-méthyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazépin-5-amine implique généralement la cyclisation de précurseurs appropriés. Une voie de synthèse courante comprend la réaction de la 1-chloro-2-hydrazinoquinoxaline avec un aldéhyde approprié, suivie d'une cyclisation par un mécanisme d'oxydoréduction utilisant le chloranil . Les conditions réactionnelles impliquent souvent l'utilisation de solvants tels que le diméthylsulfoxyde ou l'éthanol, et les réactions sont généralement effectuées sous reflux.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisée peut améliorer l'efficacité et le rendement du processus de production. En outre, l'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, est cruciale pour la synthèse à grande échelle.

Analyse Des Réactions Chimiques

Applications de recherche scientifique

La N,N-Diéthyl-1-méthyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazépin-5-amine a un large éventail d'applications de recherche scientifique:

Chimie: Utilisé comme un bloc de construction pour la synthèse de molécules plus complexes.

Biologie: Enquêté pour son potentiel en tant que sonde biochimique pour étudier les interactions enzymatiques.

Médecine: Exploré pour ses propriétés anxiolytiques, sédatives et anticonvulsivantes.

Industrie: Utilisé dans le développement de nouveaux produits pharmaceutiques et agrochimiques.

Mécanisme d'action

Le mécanisme d'action de la N,N-Diéthyl-1-méthyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazépin-5-amine implique son interaction avec des cibles moléculaires spécifiques dans le système nerveux central. On pense qu'elle module l'activité des récepteurs de l'acide gamma-aminobutyrique (GABA), en améliorant les effets inhibiteurs du GABA et en entraînant ses effets anxiolytiques et sédatifs. Le composé peut également interagir avec d'autres systèmes de neurotransmetteurs, contribuant à son profil pharmacologique.

Applications De Recherche Scientifique

N,N-Diethyl-1-methyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its anxiolytic, sedative, and anticonvulsant properties.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of N,N-Diethyl-1-methyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-amine involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects . The compound may also interact with other neurotransmitter systems, contributing to its pharmacological profile.

Comparaison Avec Des Composés Similaires

Composés similaires

Diazepam: Une autre benzodiazépine aux propriétés anxiolytiques et sédatives.

Alprazolam: Une triazolobenzodiazépine utilisée pour le traitement des troubles anxieux.

Clonazepam: Connu pour ses effets anticonvulsivants.

Unicité

La N,N-Diéthyl-1-méthyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazépin-5-amine est unique en raison de sa structure spécifique triazole-benzodiazépine, qui peut conférer des propriétés pharmacocinétiques et pharmacodynamiques distinctes par rapport à d'autres benzodiazépines. Son potentiel de modulation sélective des récepteurs et de réduction des effets secondaires en fait un candidat prometteur pour des recherches et des développements supplémentaires.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.